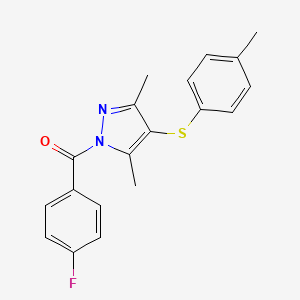
4-(N-苄基-N-异丙基磺酰基)-N-(3-甲氧基苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N-benzyl-N-isopropylsulfamoyl)-N-(3-methoxyphenyl)benzamide, also known as BIS-1, is a small molecule inhibitor that has attracted significant attention in the scientific community due to its potential therapeutic applications. BIS-1 is a member of the sulfonamide family of compounds, which are known for their diverse biological activities.
科学研究应用
Neurotherapeutic Applications
GPR52 Agonists: This compound has been identified as a potent GPR52 agonist . GPR52 is an orphan G protein-coupled receptor (GPCR) that is considered a promising target for the treatment of neurological and psychiatric disorders. The compound’s ability to act as a GPR52 agonist means it could be used to modulate neurological pathways that are implicated in various diseases, potentially offering therapeutic benefits for conditions such as schizophrenia and Parkinson’s disease.
Drug Design and Optimization
Iterative Drug Design: The compound has been involved in iterative drug design strategies to improve potency and efficacy of GPR52 agonists . This process involves the systematic modification of lead compounds to enhance their interaction with the target receptor, which in this case is GPR52. Such strategies are crucial for the development of drugs with better selectivity and fewer side effects.
Pharmacological Research
Signaling Bias Studies: The compound exhibits a bias towards G protein/cAMP signaling over β-arrestin recruitment . This is significant because signaling bias can result in more sustained receptor activation and potentially fewer side effects. Understanding how this compound induces signaling bias can provide insights into the design of other biased agonists with therapeutic potential.
In Vitro Studies
Desensitization Effects: Research indicates that the compound induces significantly less in vitro desensitization compared to parent compounds . This property is beneficial because it suggests that the compound can maintain its efficacy over time without the receptor becoming unresponsive, which is a common challenge in drug development.
Target Selectivity
Selective Agonism: The compound has shown excellent target selectivity, meaning it primarily interacts with the intended GPR52 receptor without affecting other receptors . This selectivity is important to minimize off-target effects and improve the safety profile of potential drugs.
Neurological Disease Models
Neuropsychiatric and Neurological Diseases: As a GPR52 agonist, the compound provides a valuable pharmacological tool to study the receptor’s role in neuropsychiatric and neurological diseases . By using this compound in disease models, researchers can better understand the pathophysiology of these conditions and explore new therapeutic approaches.
Therapeutic Potential Exploration
Neurotherapeutic Target Exploration: The compound’s role as a GPR52 agonist allows for the exploration of its therapeutic potential in treating a range of neuropsychiatric and neurological disorders . By studying its effects in various disease contexts, researchers can identify potential applications and limitations of this compound as a therapeutic agent.
属性
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-18(2)26(17-19-8-5-4-6-9-19)31(28,29)23-14-12-20(13-15-23)24(27)25-21-10-7-11-22(16-21)30-3/h4-16,18H,17H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOCKVWOTVTNHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-benzyl-N-isopropylsulfamoyl)-N-(3-methoxyphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2975955.png)
![N'-(2,4-difluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2975957.png)
![N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2975959.png)
![1',6'-dimethyl-1-(2-(p-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2975960.png)

![Ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2975962.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2975966.png)
![9-(4-ethylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2975967.png)
![(E)-4-(Dimethylamino)-N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-enamide](/img/structure/B2975968.png)
![7-butyl-N-(2-hydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2975973.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2975975.png)

![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-](/img/no-structure.png)